[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone
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Overview
Description
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Methoxyphenyl substitution:
Coupling with pyrrolidine: The final step involves coupling the pyrazole derivative with a pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions could target the pyrazole ring or the carbonyl group, potentially yielding alcohol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-hydroxyphenyl)pyrrolidin-1-yl]methanone
- [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-chlorophenyl)pyrrolidin-1-yl]methanone
- [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone
Uniqueness
The uniqueness of [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone lies in its specific substitution pattern and the presence of both methoxyphenyl and pyrrolidine groups. This combination of functional groups can impart unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-16-8-5-7-15(13-16)18-14-19(24-23-18)22(26)25-12-6-10-20(25)17-9-3-4-11-21(17)28-2/h3-5,7-9,11,13-14,20H,6,10,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMADENCDZMWUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCCC3C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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